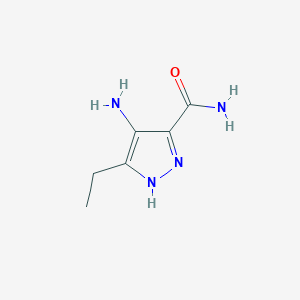

4-amino-5-ethyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-5-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound with a pyrazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

4-amino-5-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .

Aplicaciones Científicas De Investigación

4-amino-5-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-amino-5-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include inhibition of signal transduction pathways, leading to reduced cell proliferation and inflammation .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other amino-pyrazoles such as 3-amino-1H-pyrazole-4-carboxamide and 5-amino-1H-pyrazole-4-carboxamide .

Uniqueness

4-amino-5-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can lead to distinct biological activities and chemical properties compared to other amino-pyrazoles .

Actividad Biológica

4-Amino-5-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, which is known for diverse pharmacological effects, including anti-inflammatory, antifungal, and anticancer properties. The unique substitution pattern on the pyrazole ring of this compound may contribute to its distinct biological activities.

Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 142.17 g/mol

- Solubility: Soluble in chloroform, ethyl acetate, and methanol.

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

- Inhibition of Mitochondrial Electron Transfer: This compound can inhibit the electron transfer between succinate and ubiquinone, affecting the citric acid cycle and cellular respiration.

- Fungicidal Activity: It has been identified as a potential fungicide, targeting specific fungal pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, related compounds have shown significant inhibitory effects on cancer cell proliferation:

| Compound | Cell Line Tested | IC50 (nM) |

|---|---|---|

| 10h | NCI-H520 | 19 |

| SNU-16 | 59 | |

| KATO III | 73 |

These findings suggest that modifications in the pyrazole structure can enhance anticancer activity against various cancer types .

Antifungal Activity

The compound has demonstrated effectiveness against certain fungal strains, making it a candidate for developing new antifungal agents. Its mechanism involves disrupting fungal cell metabolism through mitochondrial inhibition.

Case Studies

- Study on FGFR Inhibition: A study focusing on related pyrazole derivatives indicated that compounds similar to this compound could serve as inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. The study found that these inhibitors could effectively suppress tumor growth in vitro and in vivo models .

- Cryptosporidium Parvum Treatment: Research into the efficacy of pyrazole derivatives against Cryptosporidium parvum, a leading cause of pediatric diarrhea, showed promising results. Compounds derived from the pyrazole scaffold were effective in reducing oocyst shedding in infected models, indicating potential therapeutic applications in treating cryptosporidiosis .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility and favorable absorption characteristics in biological systems. Its interaction with key enzymes and receptors suggests a potential for both therapeutic applications and further drug development.

Propiedades

IUPAC Name |

4-amino-5-ethyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-3-4(7)5(6(8)11)10-9-3/h2,7H2,1H3,(H2,8,11)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAXJRMRAWYVOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.